molecular formula C9H21N3 B037221 Guanidine, N,N'-dibutyl- CAS No. 57028-96-3

Guanidine, N,N'-dibutyl-

Cat. No.: B037221
CAS No.: 57028-96-3
M. Wt: 171.28 g/mol
InChI Key: HXEJAEDEMWCUTP-UHFFFAOYSA-N
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Description

Guanidine, N,N'-dibutyl-, also known as Guanidine, N,N'-dibutyl-, is a useful research compound. Its molecular formula is C9H21N3 and its molecular weight is 171.28 g/mol. The purity is usually 95%.
The exact mass of the compound Guanidine, N,N'-dibutyl- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Guanidine, N,N'-dibutyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Guanidine, N,N'-dibutyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activities and Therapeutic Potential

Guanidine compounds, characterized by their guanidine group, are pivotal in the realm of medicinal chemistry. They form a crucial class of therapeutic agents applicable in treating a wide array of diseases. Guanidine derivatives, including simple derivatives, cyclic analogs, and those incorporating arginine, exhibit diverse pharmacological properties. These compounds have been identified as potential candidates for central nervous system (CNS) drugs, anti-inflammatory agents, inhibitors of various biological processes (such as Na+/H+ exchange and NO synthase), and as antithrombotic, antidiabetic, and chemotherapeutic agents. Their significant role in drug design and development is underscored by recent patents and research focusing on their synthesis and application across different therapeutic areas (Sączewski & Balewski, 2009).

Advances in Guanidine Derivatives Screening

The exploration of guanidine derivatives, both from natural and synthetic origins, has identified their potential in synthetic and medicinal chemistry. Guanidine functionality is integral to many pharmaceutical and cosmetic products. Recent developments in screening methodologies have highlighted the therapeutic potential of these derivatives in neurodegenerative therapies, anti-inflammatory, anti-protozoal, anti-HIV, chemotherapeutic, and anti-diabetic agents. Despite the promising outlook, further research is necessary to substantiate their applicability in suggested therapeutic areas, marking a fertile ground for future drug development (Rauf, Din, & Badshah, 2014).

Guanidine-Containing Antifungal Agents

The guanidine moiety is a hallmark of various drugs and biologically active compounds, showcasing broad-spectrum efficacy across different disease areas, including CNS disorders and chemotherapy. A review focusing on antifungal agents containing guanidine groups for treating human-related fungal pathogens from 2004 to 2022 highlights the diversity and efficacy of guanidine-containing derivatives against fungal infections. This review emphasizes the importance of guanidine compounds in developing new antifungal agents, showcasing their potential in addressing human fungal pathogen-related diseases (Baugh, 2022).

Guanidine in Polymer Science and Antimicrobial Agents

Guanidine-containing cationic polyelectrolytes have emerged as significant compounds in developing antimicrobial agents. Their structure-activity relationship, mechanisms of action against pathogenic microflora, and the challenges posed by microbial resistance are crucial areas of ongoing research. Branched oligohexamethyleneguanidine hydrochloride, in particular, has been identified as a promising compound for pharmaceutical substance development, highlighting the role of guanidine derivatives in advancing antimicrobial strategies (Shatalov et al., 2017).

Mechanism of Action

Target of Action

Guanidine, a strong organic base, primarily targets the Aldehyde dehydrogenase, mitochondrial in humans . This enzyme plays a crucial role in the metabolism of aldehydes. Guanidine also interacts with other targets such as Ribonuclease pancreatic, DNA, Disks large homolog 4, Lysozyme, Guanidinoacetate N-methyltransferase, and Arginase .

Mode of Action

Guanidine acts by enhancing the release of acetylcholine following a nerve impulse . It also appears to slow the rates of depolarization and repolarization of muscle cell membranes . This interaction with its targets leads to changes in the physiological functions of these targets, affecting the overall metabolic processes in the body.

Biochemical Pathways

The biochemical pathways affected by Guanidine are primarily related to protein metabolism. Guanidine is found in the urine as a normal product of protein metabolism . It is also used in laboratory research as a protein denaturant . The exact biochemical pathways and their downstream effects are complex and depend on the specific targets and the physiological context.

Pharmacokinetics

Guanidine is rapidly absorbed and distributed in the body . The half-life of Guanidine is approximately 7-8 hours . These properties impact the bioavailability of Guanidine, influencing its therapeutic effects.

Result of Action

The primary result of Guanidine’s action is the reduction of the symptoms of muscle weakness and easy fatigability associated with the myasthenic syndrome of Eaton-Lambert . . The molecular and cellular effects of Guanidine’s action are complex and depend on the specific targets and the physiological context.

Action Environment

The action, efficacy, and stability of Guanidine can be influenced by various environmental factors. These may include the physiological pH, which affects the existence of Guanidine primarily as guanidium ions . Other factors such as temperature, presence of other substances, and specific conditions within the body can also influence the action of Guanidine.

Future Directions

While the future directions for Guanidine, N,N’-dibutyl- are not explicitly mentioned in the search results, guanidines have found application in a diversity of biological activities, indicating their potential for future research and development .

Biochemical Analysis

Biochemical Properties

Guanidine, N,N’-dibutyl- is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The guanidine molecule is planar due to the conjugation between the lone pairs of the nitrogen atoms and the imine double bond . This planarity often determines the conformation of substituted guanidinium species as well as the interaction with aromatic systems in biological environments such as amino acids and nucleic acid bases .

Cellular Effects

The effects of Guanidine, N,N’-dibutyl- on various types of cells and cellular processes are diverse. For instance, guanidines, except for arginine and guanidine, induce seizures and convulsions in rat, rabbit, and cat by intracisternal injection .

Molecular Mechanism

The molecular mechanism of action of Guanidine, N,N’-dibutyl- involves both nucleophilic and electrophilic characters . The aminal function of guanidine acts as an N-nucleophile in the additions of unsaturated compounds .

Temporal Effects in Laboratory Settings

It is known that guanidine and its derivatives play a crucial role in the metabolism of living organisms .

Dosage Effects in Animal Models

The effects of Guanidine, N,N’-dibutyl- vary with different dosages in animal models. For instance, guanidine is used to treat muscle weakness and fatigue associated with the myasthenic complications of Eaton-Lambert syndrome .

Metabolic Pathways

Guanidine, N,N’-dibutyl- is involved in several metabolic pathways. Guanidine and its derivatives are prevalent in natural environments and are thought to be produced by a variety of microorganisms .

Transport and Distribution

The transport and distribution of Guanidine, N,N’-dibutyl- within cells and tissues are complex processes. Guanidines are exported from the bacterial cell by Gdx transporters .

Subcellular Localization

It is known that guanidines can form hydrogen bonds, and their planarity and high basicity make this functional group a very versatile one for compounds with biological activity .

Properties

IUPAC Name

1,2-dibutylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3/c1-3-5-7-11-9(10)12-8-6-4-2/h3-8H2,1-2H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXEJAEDEMWCUTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=NCCCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563856
Record name N,N''-Dibutylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34331-58-3, 57028-96-3
Record name N,N''-Dibutylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name poly(hexamethyleneguanide) hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of guanidine hydrochloride (200 parts) and hexamethylene diamine (292 parts) were heated to 120° C. for 4 hours under a nitrogen atmosphere The temperature was then raised to 150–170° C. for a further 5 hours. The mixture was cooled to 80° C. and water (400 parts) was added, maintaining the temperature at 80° C. until dissolution occurred. The mixture was then cooled to give a solution in water of polyhexamethyleneguanidine, referred to as Prepolymer 1, having a weight average molecular weight (Mw) of 1010 and a number average molecular weight (Mn) of 710, as determined by aqueous gel permeation chromatography.
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